2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one
CAS No.: 135762-53-7
Cat. No.: VC20151170
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135762-53-7 |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C16H13NO3/c18-14-8-13(17-12-4-2-1-3-11(12)14)10-5-6-15-16(7-10)20-9-19-15/h1-7,13,17H,8-9H2 |
| Standard InChI Key | HUCPWAIRFSQMTN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4 |
Introduction
2-(Benzo[D] dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one is a complex organic compound featuring a benzodioxole moiety fused with a dihydroquinolinone structure. This compound has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 2-(Benzo[D] dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps. A common synthetic route includes the Bischler-Napieralski reaction, where an appropriate benzodioxole derivative is reacted with an amine under acidic conditions to form the dihydroquinolinone core. The reaction conditions often involve the use of strong acids like polyphosphoric acid or Lewis acids such as aluminum chloride.
Chemistry:
-
It serves as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology and Medicine:
-
This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
-
Research indicates its potential use in developing antitumor agents due to its ability to induce apoptosis in cancer cells.
Industry:
-
It is used in the development of new materials with specific electronic properties, such as organic semiconductors.
Biological Activity
The compound exhibits diverse biological activities, particularly in cancer research and pharmacology. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity and disrupting critical biological pathways.
Comparison with Similar Compounds
2-(Benzo[D] dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one can be compared with other similar compounds like:
-
Benzo[D]13dioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical reactivity but differ in their biological activities.
-
Dihydroquinolinone derivatives: These compounds have a similar core structure but may vary in their substituents, leading to different chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume